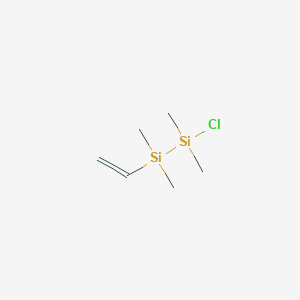
1-Chloro-2-ethenyl-1,1,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethenyl-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of a chloro group, an ethenyl group, and two silicon atoms bonded to methyl groups
Preparation Methods
The synthesis of 1-Chloro-2-ethenyl-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with vinyl-containing compounds under specific conditions. One common method includes the hydrosilylation of vinyl chlorides with tetramethyldisilane in the presence of a catalyst. Industrial production methods often employ transition metal catalysts to facilitate the silylation process, ensuring high yields and selectivity .
Chemical Reactions Analysis
1-Chloro-2-ethenyl-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions typically yield silanes with different substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Addition Reactions: The ethenyl group can participate in addition reactions, forming new carbon-silicon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-ethenyl-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are valuable in organic synthesis and catalysis.
Biology: Research into its potential biological activities is ongoing, particularly its interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-Chloro-2-ethenyl-1,1,2,2-tetramethyldisilane exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved often include nucleophilic substitution and addition reactions, facilitated by the presence of the chloro and ethenyl groups .
Comparison with Similar Compounds
1-Chloro-2-ethenyl-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: This compound has two chloro groups instead of one, leading to different reactivity and applications.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane:
1,1,2,2-Tetramethyl-1,2-diphenyldisilane: The phenyl groups provide additional stability and unique reactivity compared to the ethenyl group.
Properties
CAS No. |
106620-28-4 |
|---|---|
Molecular Formula |
C6H15ClSi2 |
Molecular Weight |
178.80 g/mol |
IUPAC Name |
chloro-[ethenyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C6H15ClSi2/c1-6-8(2,3)9(4,5)7/h6H,1H2,2-5H3 |
InChI Key |
MZOUOWOVRRWWSW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


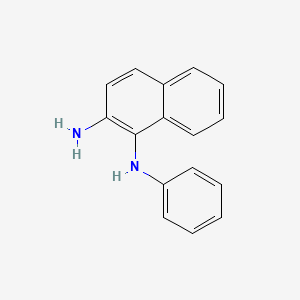
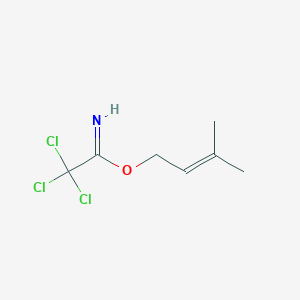
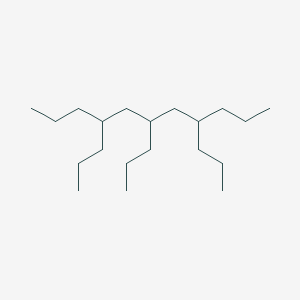
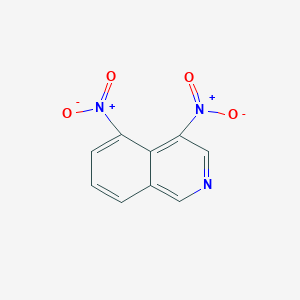
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
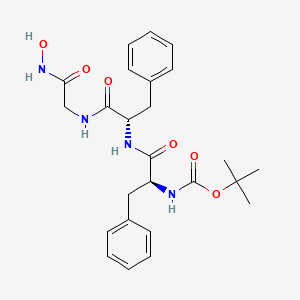
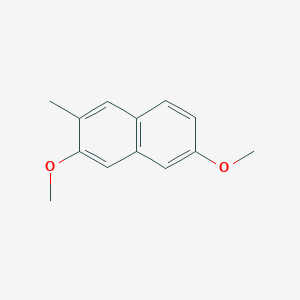
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
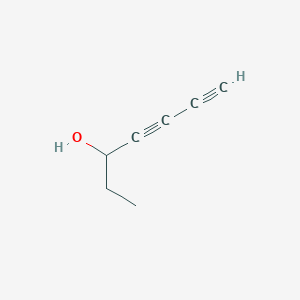
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
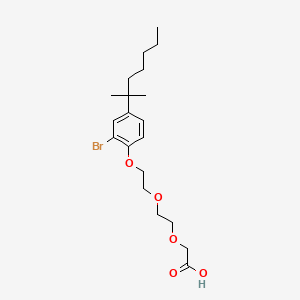
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
